molecular formula C25H23N3O3 B11046226 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11046226
M. Wt: 413.5 g/mol
InChI Key: XUSPKDCAIRGGCN-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-3-PHENETHYL-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-3-PHENETHYL-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This is usually achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Phenethyl Group: This step involves the alkylation of the quinazolinone core with a phenethyl halide under basic conditions.

    Acylation with N-(2-Methylphenyl)acetamide: The final step involves the acylation of the intermediate with N-(2-methylphenyl)acetamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIOXO-3-PHENETHYL-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The phenethyl and N-(2-methylphenyl)acetamide groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

2-[2,4-DIOXO-3-PHENETHYL-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its biological activity, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its structural similarity to other biologically active quinazolinones.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-3-PHENETHYL-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetic acid
  • 2-[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]ethanoic acid
  • 2-[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

Uniqueness

2-[2,4-DIOXO-3-PHENETHYL-3,4-DIHYDRO-1(2H)-QUINAZOLINYL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to the presence of both the phenethyl and N-(2-methylphenyl)acetamide groups. These groups can enhance the compound’s biological activity and specificity compared to other similar quinazolinone derivatives.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H23N3O3/c1-18-9-5-7-13-21(18)26-23(29)17-28-22-14-8-6-12-20(22)24(30)27(25(28)31)16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H,26,29)

InChI Key

XUSPKDCAIRGGCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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